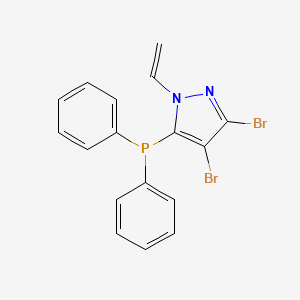![molecular formula C20H16N4O3 B14179623 N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide) CAS No. 920976-27-8](/img/structure/B14179623.png)
N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with two acryloylamino phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-aminoacetophenone with acryloyl chloride to form 4-(acryloylamino)acetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the desired oxadiazole derivative. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acryloyl groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the acryloyl groups can yield the corresponding amines or alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of high-performance polymers and materials with unique properties such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The acryloyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition of their function. Additionally, the oxadiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole
Comparison: Compared to its analogs, 2,5-Bis[4-(acryloylamino)phenyl]-1,3,4-oxadiazole is unique due to the presence of acryloyl groups, which impart additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
920976-27-8 |
|---|---|
Molekularformel |
C20H16N4O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[4-[5-[4-(prop-2-enoylamino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H16N4O3/c1-3-17(25)21-15-9-5-13(6-10-15)19-23-24-20(27-19)14-7-11-16(12-8-14)22-18(26)4-2/h3-12H,1-2H2,(H,21,25)(H,22,26) |
InChI-Schlüssel |
DHSPOCUGKIHIKB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



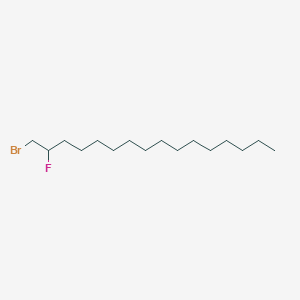
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)
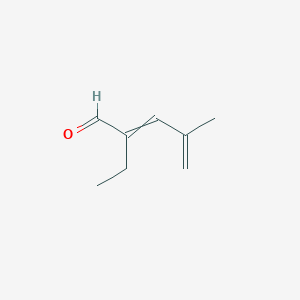
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
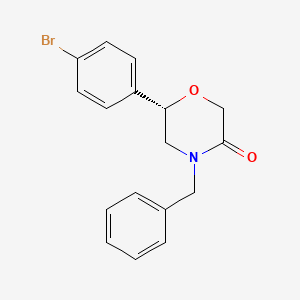
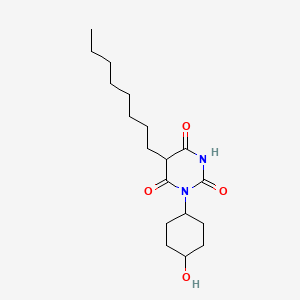
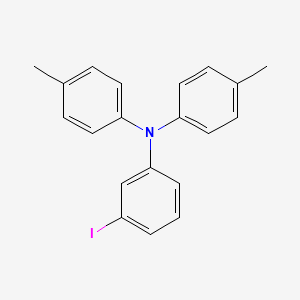
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
